2,4-Dimethylaniline hydrochloride

Description

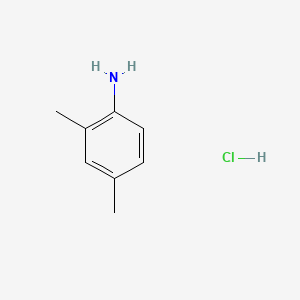

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,4-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-6-3-4-8(9)7(2)5-6;/h3-5H,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXISSJBRAPVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-68-1 (Parent) | |

| Record name | 2,4-Xylidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021448 | |

| Record name | 2,4-Dimethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21436-96-4 | |

| Record name | Benzenamine, 2,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21436-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Xylidine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021436964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-XYLIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXP5MZM9MN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4-Dimethylaniline Hydrochloride from m-Xylene

This guide provides an in-depth, scientifically grounded protocol for the synthesis of 2,4-dimethylaniline hydrochloride, a valuable chemical intermediate, starting from the readily available precursor, m-xylene. The narrative is structured to provide not only a step-by-step methodology but also the underlying chemical principles and rationale for each procedural choice, reflecting field-proven insights for researchers, chemists, and professionals in drug development and chemical synthesis.

The synthesis is a robust, three-step process that begins with the electrophilic nitration of m-xylene, followed by the reduction of the resulting nitroaromatic intermediate, and concludes with the formation of the stable hydrochloride salt.

Overall Synthetic Workflow

The transformation from m-xylene to this compound follows a well-established pathway in aromatic chemistry. The workflow is designed for optimal yield and purity, leveraging standard laboratory techniques.

Caption: Overall synthetic pathway from m-xylene to this compound.

Part 1: Electrophilic Nitration of m-Xylene

The initial step involves the introduction of a nitro group (-NO₂) onto the m-xylene ring. This is a classic electrophilic aromatic substitution (EAS) reaction.

Principle and Rationale

The nitration of m-xylene is achieved using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid". The role of sulfuric acid is crucial; it acts as a catalyst by protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[1]

The two methyl groups on the m-xylene ring are activating, electron-donating groups. They direct incoming electrophiles to the ortho and para positions. In m-xylene (1,3-dimethylbenzene), the available positions are 2, 4, 5, and 6.

-

Position 4 (and 6) is para to one methyl group and ortho to the other, making it highly activated.

-

Position 2 is ortho to both methyl groups, but is sterically hindered.

-

Position 5 is meta to both methyl groups and is therefore deactivated.

Consequently, nitration predominantly yields 4-nitro-m-xylene (2,4-dimethylnitrobenzene), with 2-nitro-m-xylene (2,6-dimethylnitrobenzene) as a minor isomer.[2] Controlling the reaction conditions, particularly temperature, is vital to maximize the yield of the desired mononitro product and prevent over-nitration to dinitro-m-xylene.[3][4]

Experimental Protocol: Synthesis of 2,4-Dimethylnitrobenzene

This protocol is based on optimized conditions reported for the efficient mononitration of m-xylene.[4][5]

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| m-Xylene | 1.0 | 106.17 | 106.2 g (1.0 mol) |

| Sulfuric Acid (98%) | 1.08 | 98.08 | 105.9 g (57.6 mL) |

| Nitric Acid (70%) | 1.1 | 63.01 | 99.2 g (69.8 mL) |

Procedure:

-

Preparation: In a 1 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add the sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

-

Mixed Acid Formation: Slowly add the nitric acid to the cold, stirring sulfuric acid via the dropping funnel. Maintain the temperature below 10 °C throughout the addition. This mixture is highly corrosive.

-

Nitration Reaction: Once the mixed acid is prepared and cooled to 0 °C, begin the dropwise addition of m-xylene. The rate of addition should be controlled to maintain the reaction temperature at 30 °C .[4][5] This may require intermittent cooling with a water bath. The reaction is exothermic.

-

Reaction Completion: After the addition is complete (approx. 60 minutes), continue stirring at 30 °C for an additional 60 minutes to ensure the reaction goes to completion.[4][5]

-

Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker. The crude nitro-xylene will separate as a dense, oily yellow layer.

-

Separation & Washing: Transfer the mixture to a separatory funnel and remove the lower aqueous acid layer. Wash the organic layer sequentially with:

-

200 mL of cold water

-

200 mL of 5% sodium carbonate solution (to neutralize residual acid, careful of CO₂ evolution)

-

200 mL of water

-

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. The resulting product is a mixture of nitroxylene isomers, primarily 2,4-dimethylnitrobenzene. For many subsequent reduction steps, this isomeric mixture can be used directly. If higher purity is required, fractional distillation under reduced pressure can be performed.

Part 2: Reduction of 2,4-Dimethylnitrobenzene

The second stage is the reduction of the nitro group to a primary amine, yielding 2,4-dimethylaniline. This is a fundamental transformation in the synthesis of aromatic amines.[6] Two robust methods are presented here: catalytic hydrogenation and metal-acid reduction.

Method A: Catalytic Hydrogenation

Principle and Rationale: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups.[7] The reaction involves hydrogen gas (H₂) and a heterogeneous catalyst, typically palladium on a carbon support (Pd/C).[8][9] The catalyst provides a surface for the adsorption and activation of both the hydrogen gas and the nitro compound, facilitating the reduction. The reaction is typically carried out in a solvent like ethanol. The rate and efficiency of the reaction depend on factors such as hydrogen pressure, temperature, and catalyst loading.[9][10]

Caption: Workflow for the catalytic hydrogenation of 2,4-dimethylnitrobenzene.

Experimental Protocol:

| Reagent | MW ( g/mol ) | Amount |

| 2,4-Dimethylnitrobenzene | 151.16 | 75.6 g (0.5 mol) |

| Ethanol | 46.07 | 500 mL |

| Palladium on Carbon (5% Pd/C) | N/A | 1.5 g |

| Hydrogen Gas (H₂) | 2.02 | 4-5 bar (approx. 60-75 psi) |

Procedure:

-

Setup: To a hydrogenation vessel (e.g., a Parr shaker or a stirred autoclave), add the 2,4-dimethylnitrobenzene, ethanol, and the 5% Pd/C catalyst.

-

Inerting: Seal the vessel and purge the system several times with nitrogen gas, followed by several purges with hydrogen gas to remove all air. Caution: Hydrogen is highly flammable and forms explosive mixtures with air.

-

Hydrogenation: Pressurize the vessel with hydrogen to 4-10 bar.[9] Begin stirring and heat the mixture to 60-80 °C. The reaction is monitored by the uptake of hydrogen.

-

Completion: The reaction is complete when hydrogen uptake ceases (typically 2-4 hours).

-

Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when not fully wetted. Do not allow the filter cake to dry out. Wash the filter cake with a small amount of ethanol.

-

Isolation: Remove the ethanol from the filtrate using a rotary evaporator. The remaining oil is crude 2,4-dimethylaniline. It can be purified by vacuum distillation if necessary.

Method B: Metal-Acid Reduction (Iron/Acetic Acid)

Principle and Rationale: This is a classic and cost-effective method for nitro group reduction.[6] Iron metal acts as the reducing agent, being oxidized in the process, while a weak acid like acetic acid provides the necessary protons and maintains a suitable pH for the reaction.

Experimental Protocol:

| Reagent | MW ( g/mol ) | Amount |

| 2,4-Dimethylnitrobenzene | 151.16 | 75.6 g (0.5 mol) |

| Iron Powder (<100 mesh) | 55.84 | 112 g (2.0 mol) |

| Glacial Acetic Acid | 60.05 | 400 mL |

| Water | 18.02 | 200 mL |

Procedure:

-

Setup: In a 2 L three-necked flask equipped with a mechanical stirrer and a reflux condenser, combine the iron powder, water, and acetic acid.

-

Reaction Initiation: Heat the stirred slurry to 80-90 °C.

-

Addition: Add the 2,4-dimethylnitrobenzene dropwise at a rate that maintains a gentle reflux. The reaction is highly exothermic.

-

Completion: After the addition is complete, continue heating and stirring under reflux for an additional 1-2 hours until the yellow color of the nitro compound disappears.

-

Basification: Cool the mixture to room temperature. Carefully make the slurry alkaline (pH > 10) by slowly adding 50% sodium hydroxide solution. This step precipitates iron hydroxides and liberates the free aniline base.

-

Isolation: Perform a steam distillation on the basified mixture. The 2,4-dimethylaniline is volatile with steam and will co-distill. Collect the distillate, which will consist of two layers (water and the aniline).

-

Extraction: Separate the organic layer from the distillate and extract the aqueous layer with two portions of diethyl ether or dichloromethane. Combine the organic layers.

-

Drying and Purification: Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent by rotary evaporation to yield 2,4-dimethylaniline.

Part 3: Formation of this compound

The final step converts the oily free base into a stable, solid, and easily handleable hydrochloride salt.

Principle and Rationale

This is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the amino group makes 2,4-dimethylaniline basic. It readily reacts with a strong acid like hydrochloric acid (HCl) to form the corresponding ammonium salt, this compound. The salt is typically much more crystalline and stable than the free base. A procedure can be adapted from the synthesis of similar aniline hydrochlorides.[11]

Experimental Protocol

| Reagent | MW ( g/mol ) | Amount |

| 2,4-Dimethylaniline | 121.18 | 60.6 g (0.5 mol) |

| Isopropanol | 60.10 | 300 mL |

| Concentrated HCl (37%) | 36.46 | ~45 mL (approx. 0.55 mol) |

| Diethyl Ether | 74.12 | 200 mL |

Procedure:

-

Dissolution: Dissolve the crude or purified 2,4-dimethylaniline in 300 mL of isopropanol or ethanol in a suitable flask.

-

Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring. A white precipitate of the hydrochloride salt will begin to form immediately. Monitor the pH with moist litmus or pH paper to ensure the solution is acidic.

-

Crystallization: After the addition is complete, continue to stir the mixture in the ice bath for 30-60 minutes to maximize precipitation.

-

Isolation: Collect the white crystalline solid by vacuum filtration.

-

Washing: Wash the filter cake with cold diethyl ether to remove any non-basic impurities and residual acid.

-

Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The final product is this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Sciencemadness Discussion Board - Large Scale Production of 2,6-dimethylnitrobenzene - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. researchgate.net [researchgate.net]

- 4. sciencemadness.org [sciencemadness.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Page loading... [wap.guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. airccse.com [airccse.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Conversion of Dimethyl-Nitrobenzene to Dimethyl Aniline, Effect of Some Process Condition [zenodo.org]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to 2,4-Dimethylaniline Hydrochloride: Chemical Properties and Structure

Introduction

2,4-Dimethylaniline hydrochloride, with the CAS number 21436-96-4, is the hydrochloride salt of the aromatic amine 2,4-dimethylaniline (also known as 2,4-xylidine).[1][2] This compound serves as a crucial intermediate in a variety of chemical syntheses, most notably in the production of dyes, pigments, and active pharmaceutical ingredients (APIs).[1] Its utility in the pharmaceutical industry stems from the versatile reactivity of the aromatic ring and the amino group, which allows for the construction of complex molecular architectures found in numerous therapeutic agents. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

The structure of this compound consists of a 2,4-dimethylphenylammonium cation and a chloride anion. The protonation of the amino group in 2,4-dimethylaniline by hydrochloric acid significantly influences its physical and chemical properties, most notably its solubility.

The key physicochemical properties of this compound and its corresponding free base, 2,4-dimethylaniline, are summarized in the table below for comparative analysis.

| Property | This compound | 2,4-Dimethylaniline |

| Molecular Formula | C₈H₁₂ClN | C₈H₁₁N |

| Molecular Weight | 157.64 g/mol [3] | 121.18 g/mol [1] |

| CAS Number | 21436-96-4[1][3] | 95-68-1[1] |

| Appearance | White to light yellow crystalline powder | Colorless to pale yellow liquid[4] |

| Melting Point | 238 °C[5] | -16 °C[1] |

| Boiling Point | Decomposes | 218 °C |

| Solubility | Soluble in water | Sparingly soluble in water (5 g/L at 20 °C)[5] |

| pKa (of conjugate acid) | ~4.89 (estimated for 2,4-dimethylanilinium ion)[5] | Not Applicable |

The hydrochloride salt exhibits significantly higher water solubility compared to its free base due to the ionic nature of the ammonium salt. This property is often exploited in pharmaceutical formulations and synthesis to facilitate handling and reactions in aqueous media.

Spectroscopic and Analytical Profile

A thorough understanding of the spectroscopic signature of this compound is essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound will show distinct signals corresponding to the aromatic protons and the methyl groups. Due to the electron-withdrawing effect of the ammonium group, the aromatic protons are expected to be shifted downfield compared to the free base. A broad singlet corresponding to the -NH₃⁺ protons will also be present, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum will display signals for the two distinct methyl carbons and the six aromatic carbons. The carbons ortho and para to the ammonium group will be deshielded (shifted downfield) due to the inductive effect and reduced electron-donating ability of the protonated amino group.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of broad absorption bands in the region of 2500-3000 cm⁻¹, which are indicative of the N-H stretching vibrations of the ammonium salt.[3] The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹. Characteristic bands for C=C stretching in the aromatic ring appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound will typically show the molecular ion of the free base, 2,4-dimethylaniline, at m/z 121, as the hydrochloride salt tends to dissociate in the ion source.[1][7] The fragmentation pattern will be characteristic of the free base, with major fragments arising from the loss of a methyl group or other rearrangements.

Synthesis and Manufacturing

The synthesis of this compound is a straightforward acid-base reaction starting from 2,4-dimethylaniline. The parent aniline can be synthesized through various methods, including the direct amination of m-xylene.[8]

Typical Laboratory Synthesis of this compound

This protocol outlines a standard laboratory procedure for the preparation of this compound from 2,4-dimethylaniline.

Materials:

-

2,4-Dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether (or another suitable organic solvent)

-

Ice bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: Dissolve a known quantity of 2,4-dimethylaniline in a suitable volume of diethyl ether in a flask.

-

Acidification: Cool the solution in an ice bath and slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise with constant stirring.

-

Precipitation: The this compound will precipitate out of the solution as a white to off-white solid.

-

Isolation: Continue stirring in the ice bath for a short period to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing and Drying: Wash the collected solid with a small amount of cold diethyl ether to remove any unreacted starting material and impurities. Dry the product under vacuum to obtain the final this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily governed by the anilinium ion. The protonated amino group is a strong deactivating, meta-directing group in electrophilic aromatic substitution reactions. However, under certain conditions, the free base can be regenerated, which is a potent ortho-, para-director due to the electron-donating nature of the amino and methyl groups.

Electrophilic Aromatic Substitution

In the presence of a base, this compound is deprotonated to the free aniline, which readily undergoes electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.[9] The amino group and the two methyl groups are activating and direct incoming electrophiles to the ortho and para positions.[10] For instance, bromination of 2,4-dimethylaniline can lead to the formation of 2-bromo-4,6-dimethylaniline.[11]

Stability

This compound is a relatively stable solid under standard laboratory conditions. However, its free base, 2,4-dimethylaniline, can be sensitive to prolonged exposure to air and light, which may cause it to darken due to oxidation.[1] The hydrochloride salt is generally more stable to oxidation than the free base. It is incompatible with strong oxidizing agents and strong bases.

Applications in Research and Drug Development

2,4-Dimethylaniline is a valuable building block in the synthesis of various pharmaceuticals. Its structural motif is incorporated into a range of therapeutic agents. The hydrochloride salt is often used as a more stable and water-soluble form of the aniline for synthetic transformations. While specific synthetic routes for many drugs are proprietary, the use of substituted anilines like 2,4-dimethylaniline is a common strategy in medicinal chemistry.

Safety and Toxicology

2,4-Dimethylaniline and its hydrochloride salt should be handled with appropriate safety precautions. The free base is classified as toxic if swallowed, in contact with skin, or if inhaled.[12] It is also suspected of causing cancer.

Toxicological Data (for 2,4-Dimethylaniline):

Handling and Storage:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[12]

Experimental Protocols: Quantification by High-Performance Liquid Chromatography (HPLC)

The following is a general HPLC method that can be adapted for the quantification of this compound. Method validation according to ICH guidelines is crucial for use in a regulated environment.[14][15][16][17]

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of a suitable buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

-

Detection Wavelength: Determined by the UV maximum of 2,4-dimethylaniline (typically around 240 nm)

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable diluent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the sample containing this compound in the diluent to a known concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Conclusion

This compound is a compound of significant interest in chemical synthesis, particularly within the pharmaceutical industry. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it a valuable precursor for the development of new chemical entities. A thorough understanding of its structure, properties, and safe handling is paramount for its effective and responsible use in research and development.

References

-

2,4-Dimethylaniline: A Cornerstone in Pharmaceutical Intermediate Synthesis. (URL: [Link])

-

PubChem. 2,4-Dimethylaniline. (URL: [Link])

- Google Patents.

-

SpectraBase. 2,4-Dimethyl-aniline - Optional[MS (GC)] - Spectrum. (URL: [Link])

-

NIST WebBook. 2,4-Dimethyl aniline hydrochloride. (URL: [Link])

-

A structural study of 2,4-dimethylaniline derivatives - PMC - PubMed Central. (URL: [Link])

-

HPLC Method Development and Validation for Pharmaceutical Analysis. (URL: [Link])

-

Slideshare. Dimethylaniline: Physical & Chemical Properties, Synthesis Methods, and Pharmaceutical Uses. (URL: [Link])

-

PubChem. 2,5-Dimethylaniline. (URL: [Link])

-

Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. (URL: [Link])

-

The Electrophilic Substitution of Some 2,4- and 2,6- Dihaloacetanilides. (URL: [Link])

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (URL: [Link])

-

Organic Syntheses Procedure. 3,4-dimethylaniline. (URL: [Link])

-

PubChemLite. 2,4-dimethylaniline (C8H11N). (URL: [Link])

-

SpectraBase. 2,4-Dimethyl-aniline. (URL: [Link])

-

Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. (URL: [Link])

-

Lumen Learning. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II. (URL: [Link])

-

Pharmaguideline. Steps for HPLC Method Validation. (URL: [Link])

-

WJPMR. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. (URL: [Link])

-

YouTube. Electrophilic substitution reactions of aniline. (Halogenation). (URL: [Link])

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (URL: [Link])

-

Chemistry LibreTexts. 1.31: Electrophilic Substitution. (URL: [Link])

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). (URL: [Link])

-

LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (URL: [Link])

-

Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments. (URL: [Link])

Sources

- 1. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,4-Dimethyl aniline | 95-68-1 [amp.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. CN101870656A - Method for preparing 2,4-dimethylaniline by direct amination of m-xylene - Google Patents [patents.google.com]

- 9. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 10. m.youtube.com [m.youtube.com]

- 11. A structural study of 2,4-dimethylaniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 15. wjpmr.com [wjpmr.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Development and Validation of RP-UPLC Method for 2,6-Dimethylaniline, Its Isomers, and Related Compounds Using Design of Experiments | Semantic Scholar [semanticscholar.org]

Solubility of 2,4-Dimethylaniline hydrochloride in common organic solvents

An In-Depth Technical Guide to the Solubility of 2,4-Dimethylaniline Hydrochloride in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (DMAM-HCl), a crucial intermediate in various chemical and pharmaceutical syntheses. Moving beyond a simple data repository, this document elucidates the fundamental physicochemical principles governing the solubility of this ionic compound across a spectrum of common organic solvents. We present a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility, empowering researchers to generate reliable and reproducible data. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of DMAM-HCl solubility to optimize reaction conditions, purification processes, and formulation development.

Introduction: The Critical Role of Solubility in Chemical Synthesis

This compound (CAS: 21436-96-4) is an aromatic amine salt widely utilized as a building block in the synthesis of dyes, pigments, and active pharmaceutical ingredients (APIs).[1] The success of any synthetic or formulation process involving this compound hinges on a thorough understanding of its solubility. Solubility data is not merely a physical constant; it is a critical parameter that dictates:

-

Reaction Kinetics: The rate and completeness of a reaction often depend on the concentration of the reactants in the solution phase. Poor solubility can lead to sluggish or incomplete reactions.[2]

-

Purification Strategy: Techniques like recrystallization are entirely dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.

-

Process Scalability: A solvent system that is effective at the lab scale may not be viable for large-scale production if solubility limits are too low, requiring impractical solvent volumes.

-

Formulation Development: For pharmaceutical applications, the solubility of an API or its salt form directly impacts its dissolution rate and, consequently, its bioavailability.[3]

This guide provides the theoretical framework and practical methodologies to master the solubility challenges associated with this compound.

Theoretical Underpinnings of Solubility: An Ionic Compound in Organic Media

To predict and manipulate the solubility of this compound, one must first appreciate its dual nature. It is an ionic salt derived from a moderately nonpolar aromatic amine.[4][5] In solution, it dissociates into the 2,4-dimethylanilinium cation and the chloride anion. The solubility is therefore governed by the ability of a solvent to effectively solvate both of these ionic species.

The cardinal rule of "like dissolves like" provides a starting point, but for ionic salts, a more nuanced view based on solvent properties is essential.[6]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess high dielectric constants and, crucially, hydroxyl (-OH) groups capable of hydrogen bonding. They are exceptionally effective at solvating both the cation (via ion-dipole interactions) and the chloride anion (via strong hydrogen bonds). Consequently, This compound is expected to exhibit its highest solubility in polar protic solvents. [7]

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have significant dipole moments and high dielectric constants, allowing them to effectively solvate the 2,4-dimethylanilinium cation. However, they lack the ability to act as hydrogen bond donors, making them less effective at solvating the chloride anion. Solubility in these solvents is generally moderate to good, but typically lower than in polar protic solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents have low dielectric constants and lack the ability to form significant ion-dipole interactions. They are incapable of effectively solvating the dissociated ions, leading to very strong ion-ion interactions within the crystal lattice. Therefore, This compound is expected to be sparingly soluble or practically insoluble in nonpolar solvents. [7]

The interplay between the solute and solvent is visualized in the diagram below.

Caption: Dissociation and solvation of DMAM-HCl in a polar protic solvent.

Qualitative Solubility Profile

While precise quantitative data must be determined empirically, the following table summarizes the expected qualitative solubility of this compound based on the physicochemical principles discussed. This serves as a practical starting point for solvent screening.

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Excellent solvation of both cation and anion through ion-dipole interactions and hydrogen bonding.[7] |

| Polar Aprotic | DMSO, Acetonitrile | Moderate to Low | Good solvation of the cation, but poor solvation of the chloride anion. |

| Nonpolar Aromatic | Toluene, Benzene | Very Low | Low dielectric constant and inability to solvate ions overcomes the potential for pi-pi stacking with the aromatic ring of the cation. |

| Nonpolar Aliphatic | Hexane, Heptane | Insoluble | Very low dielectric constant and inability to form favorable solute-solvent interactions.[7] |

| Chlorinated | Dichloromethane (DCM) | Low to Very Low | Higher dielectric constant than nonpolar solvents but still a poor medium for solvating dissociated ions. |

Gold-Standard Protocol: Isothermal Equilibrium Solubility Determination

To obtain definitive, quantitative solubility data, the isothermal equilibrium (or "shake-flask") method is the most reliable and widely accepted technique.[3] It ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Causality Behind Experimental Choices:

-

Using Excess Solid: This is the cornerstone of the method. The continuous presence of undissolved solid is the only visual guarantee that the solution has reached its saturation point at the given temperature.

-

Controlled Temperature: Solubility is highly temperature-dependent. A thermostatic shaker bath is essential to eliminate temperature fluctuations as a variable, ensuring reproducibility.[7]

-

Extended Equilibration Time: Reaching thermodynamic equilibrium is not instantaneous. An extended period of agitation (24-72 hours) is necessary to ensure the dissolution process has completed. A preliminary time-to-equilibrium study is best practice.[7]

-

Multi-Point Analysis: Analyzing samples at multiple time points (e.g., 24h, 48h, 72h) serves as a self-validating mechanism. If the measured concentration is unchanged between later time points, it confirms that equilibrium has been achieved.

-

Filtration and Dilution: Immediate filtration of the supernatant with a chemically inert syringe filter (e.g., 0.22 µm PTFE) is critical to remove all undissolved microparticles, which would otherwise artificially inflate the measured concentration. Subsequent dilution prevents the compound from crashing out of solution before analysis.

Step-by-Step Experimental Workflow:

-

Preparation:

-

Add an excess amount of this compound (purity >98%) to a series of sealed glass vials. "Excess" means enough solid will visibly remain at the end of the experiment.

-

To each vial, add a precise, known volume of the desired organic solvent (analytical grade).

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours).

-

-

Phase Separation & Sampling:

-

Stop the agitation and allow the vials to rest in the thermostatic bath for at least 30 minutes to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

-

-

Sample Analysis:

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in standard units (e.g., mg/mL or mol/L).

-

Perform the experiment in triplicate for each solvent to ensure statistical validity and report the result as the mean ± standard deviation.[7]

-

The logical flow of this protocol is illustrated below.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Troubleshooting & Optimization Strategies

In practical applications, achieving the desired solubility can be challenging. Here are some field-proven strategies for overcoming common issues:

-

Issue: Insufficient Solubility for a Reaction.

-

Solution 1: Co-Solvent System: If the primary reaction solvent provides poor solubility, adding a small amount of a highly polar co-solvent can significantly enhance it. For instance, adding methanol or ethanol to a reaction in dichloromethane may improve the concentration of the dissolved salt.[2]

-

Solution 2: In Situ Free-Basing: The parent free base, 2,4-dimethylaniline, is highly soluble in many organic solvents.[6][8] Adding a non-nucleophilic base (e.g., triethylamine) to the reaction mixture can neutralize the hydrochloride, generating the more soluble free amine in situ. This must be done cautiously, ensuring the base does not interfere with the desired reaction.[2]

-

-

Issue: Compound Crashes Out During Reaction.

-

Rationale: Changes in the reaction mixture's polarity (e.g., consumption of a polar reactant or formation of a nonpolar product) can decrease the solubility of the ionic starting material.

-

Solution: Employing a more polar solvent system from the outset or gradually adding a co-solvent during the reaction can maintain solubility.

-

-

Issue: Difficulty in Purification due to Solubility.

-

Solution: Aqueous Wash: After the reaction, quenching the mixture with an aqueous solution can effectively remove the unreacted, polar this compound from the organic phase containing the typically less polar product.[2]

-

Conclusion

The solubility of this compound is a complex but predictable property governed by the fundamental principles of ionic dissociation and solvent-solute interactions. While it exhibits high solubility in polar protic solvents, its utility in a broader range of organic media requires empirical determination and strategic optimization. The isothermal equilibrium method detailed in this guide provides a robust and reliable framework for generating the high-quality, quantitative data necessary for informed decision-making in chemical synthesis, process development, and pharmaceutical formulation. By combining theoretical understanding with rigorous experimental practice, researchers can effectively harness the properties of this valuable chemical intermediate.

References

-

Solubility of Things. (n.d.). 2,4-Dimethylaniline. Solubility of Things. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2,4-Dimethyl aniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Quora. (2017). Why is aniline soluble in hydrochloric acid? Quora. Retrieved from [Link]

Sources

- 1. 2,4-Dimethyl aniline | 95-68-1 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 2,4-Dimethyl aniline hydrochloride [webbook.nist.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. 2,4-Dimethylaniline, 99% | Fisher Scientific [fishersci.ca]

2,4-Dimethylaniline hydrochloride NMR and IR spectra interpretation

An In-Depth Technical Guide to the Spectroscopic Interpretation of 2,4-Dimethylaniline Hydrochloride

Introduction

In the landscape of pharmaceutical development and advanced chemical research, the unambiguous structural elucidation of molecular compounds is a cornerstone of scientific integrity and progress. 2,4-Dimethylaniline, a primary arylamine, and its hydrochloride salt are important intermediates in the synthesis of various dyes, pesticides, and pharmaceutical agents.[1][2] The conversion of the amine to its hydrochloride salt is a common strategy to improve solubility and stability, making it a frequently encountered form in laboratory settings.

This technical guide provides an in-depth interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Infrared (IR) spectra of this compound. As a Senior Application Scientist, the goal is not merely to present data but to explain the underlying principles and causal relationships that dictate the spectral features. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into robust spectroscopic analysis.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an unparalleled technique for determining the precise molecular structure of a compound in solution.[3] The analysis hinges on the interaction of atomic nuclei with an external magnetic field, providing detailed information about the chemical environment, connectivity, and number of unique atoms in a molecule.

The Critical Effect of Protonation

The transformation of 2,4-dimethylaniline to its hydrochloride salt involves the protonation of the lone pair of electrons on the nitrogen atom of the amino group (-NH₂) to form an ammonium group (-NH₃⁺). This chemical modification is the single most important factor influencing the resulting NMR spectrum.

-

Free Amine (-NH₂): The amino group is an activating, electron-donating group. It increases the electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons and carbons to be shielded (shifting their signals to a lower chemical shift, or upfield).

-

Ammonium Salt (-NH₃⁺): The ammonium group is a potent deactivating, electron-withdrawing group due to the positive charge on the nitrogen. It significantly decreases the electron density of the aromatic ring, causing the attached protons and carbons to be strongly deshielded (shifting their signals to a higher chemical shift, or downfield).[4]

This fundamental electronic shift is the key to interpreting the spectra that follow.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. For this compound, we anticipate five distinct signals corresponding to the different proton environments.

Predicted ¹H NMR Signals for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| H-6 | ~7.3 - 7.5 | Doublet (d) | 1H | Located ortho to the electron-withdrawing -NH₃⁺ group, this proton is the most deshielded aromatic proton. It is split by the adjacent H-5. |

| H-5 | ~7.2 - 7.4 | Doublet of Doublets (dd) | 1H | Coupled to both H-6 and H-3, resulting in a doublet of doublets. Its chemical shift is influenced by proximity to both methyl groups. |

| H-3 | ~7.1 - 7.3 | Singlet (or narrow d) | 1H | This proton has no adjacent proton neighbors, so it appears as a singlet. It is the most shielded of the aromatic protons. |

| -NH₃⁺ | Variable (e.g., 5.0 - 8.0) | Broad Singlet (br s) | 3H | The protons on the nitrogen are acidic and undergo rapid chemical exchange, which broadens the signal. This peak will disappear upon addition of D₂O.[5] |

| C4-CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | Protons of the methyl group at the C-4 position. |

| C2-CH₃ | ~2.2 - 2.4 | Singlet (s) | 3H | Protons of the methyl group at the C-2 position. |

¹³C NMR Spectrum Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the lack of symmetry in this compound, all eight carbon atoms are chemically non-equivalent and should produce eight distinct signals. The protonation of the amine group causes a significant downfield shift for all aromatic carbons compared to the free amine.

Predicted ¹³C NMR Signals for this compound

| Signal Assignment | Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 | ~135 - 140 | The carbon directly attached to the electron-withdrawing -NH₃⁺ group is significantly deshielded. |

| C-4 | ~138 - 142 | A quaternary carbon attached to a methyl group. Its chemical shift is influenced by the para -NH₃⁺ group. |

| C-2 | ~130 - 135 | A quaternary carbon attached to a methyl group and ortho to the -NH₃⁺ group. |

| C-6 | ~128 - 132 | Tertiary carbon ortho to the -NH₃⁺ group, making it deshielded. |

| C-5 | ~125 - 130 | Tertiary carbon influenced by adjacent methyl groups. |

| C-3 | ~118 - 122 | Tertiary carbon meta to the -NH₃⁺ group. |

| C4-CH₃ | ~20 - 22 | Aliphatic carbon of the methyl group at the C-4 position. |

| C2-CH₃ | ~17 - 19 | Aliphatic carbon of the methyl group at the C-2 position. |

Part 2: Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of molecular bonds.[6] It is an excellent tool for identifying the presence of specific functional groups, and in this case, it provides definitive evidence of the formation of the ammonium salt.

Key Vibrational Modes and Their Interpretation

The IR spectrum of this compound is markedly different from that of its free amine precursor, primarily in the N-H stretching region.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

|---|---|---|---|

| ~3000 - 3100 | Aromatic C-H Stretch | Medium | Indicates the presence of C-H bonds on the benzene ring. |

| ~2500 - 3000 | -NH₃⁺ Stretch | Strong, Broad | This is the most diagnostic peak. The broad and complex absorption is characteristic of the stretching vibrations of the N-H bonds in an ammonium salt. This contrasts sharply with the two sharp peaks around 3350-3450 cm⁻¹ seen for a primary amine (-NH₂).[5][7] |

| ~2850 - 2980 | Aliphatic C-H Stretch | Medium | Corresponds to the stretching of C-H bonds in the two methyl groups. |

| ~1550 - 1610 | -NH₃⁺ Asymmetric Bend | Strong | A characteristic bending (scissoring) vibration for the ammonium group. |

| ~1500 - 1520 | -NH₃⁺ Symmetric Bend | Medium | Another key bending vibration for the ammonium group. |

| ~1450 - 1600 | Aromatic C=C Stretch | Medium-Strong | These absorptions arise from the stretching vibrations of the carbon-carbon bonds within the aromatic ring. |

| ~810 - 880 | C-H Out-of-Plane Bend | Strong | The specific position of this strong band in the fingerprint region is highly indicative of the 1,2,4-trisubstitution pattern on the benzene ring.[8] |

Part 3: Experimental Protocols and Methodologies

The quality of spectroscopic data is directly dependent on rigorous and well-validated experimental procedures.

Protocol 1: NMR Sample Preparation

-

Solvent Selection: this compound is an ionic salt and typically exhibits poor solubility in non-polar solvents like deuterated chloroform (CDCl₃). Choose a polar deuterated solvent such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), Deuterium Oxide (D₂O), or Methanol-d₄ (CD₃OD). DMSO-d₆ is often an excellent first choice.

-

Sample Weighing: For a standard 5 mm NMR tube, weigh approximately 10-20 mg of the hydrochloride salt for ¹H NMR and 50-100 mg for ¹³C NMR.[9]

-

Dissolution: Transfer the weighed solid into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[10]

-

Mixing: Gently vortex or warm the vial to ensure complete dissolution of the sample. A homogenous solution is critical for acquiring high-quality, well-shimmed spectra.

-

Filtration and Transfer: If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, unscratched NMR tube.[9]

-

Internal Standard: Add a small amount of an appropriate internal standard, such as Tetramethylsilane (TMS), if one is not already present in the solvent.

-

Labeling: Clearly label the NMR tube with the sample's identity and solvent used.

Protocol 2: IR Spectrum Acquisition (KBr Pellet Method)

-

Sample Preparation: The sample is a solid, making the Potassium Bromide (KBr) pellet method a standard and reliable choice.[7]

-

Grinding: Add approximately 1-2 mg of the this compound sample to an agate mortar. Add about 100-200 mg of dry, spectroscopy-grade KBr powder.

-

Mixing: Gently grind the two solids together with the pestle for several minutes until a fine, homogeneous powder is obtained.

-

Pellet Pressing: Transfer a portion of the powder mixture to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer.

-

Data Acquisition: Record the spectrum, ensuring an adequate number of scans are co-added to achieve a good signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded first.

Part 4: Visualization of Structure and Workflow

Visual aids are essential for contextualizing data and analytical processes.

Caption: Numbered structure of this compound.

Caption: Logical workflow for spectroscopic characterization.

Conclusion

The spectroscopic analysis of this compound is a clear illustration of how fundamental chemical principles govern spectral outcomes. The protonation of the amine to an ammonium group acts as a powerful electronic switch, transforming the substituent from electron-donating to electron-withdrawing. This effect dominates the ¹H and ¹³C NMR spectra, causing significant downfield shifts of the aromatic signals. Concurrently, IR spectroscopy provides unambiguous confirmation of this transformation through the appearance of a characteristic broad N-H stretch for the -NH₃⁺ group. By systematically interpreting these key features, researchers can confidently verify the structure and purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development efforts.

References

-

Shukla, A. R., et al. (1985). Infrared and Raman spectra of 2,4-dimethylaniline. Pramana, 25(5), 585-596. Available at: [Link]

-

Hambly, A. N., & O'Grady, B. V. (1962). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 266(1326), 373-387. Available at: [Link]

-

Rezaei-Sameti, M. (2010). A Theoretical Study on Vibration Frequencies of Some Aniline Derivatives and Correlations with Experimental Data. Asian Journal of Chemistry, 22(7), 5663-5671. Available at: [Link]

-

NIST. (n.d.). 2,4-Dimethyl aniline hydrochloride. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylaniline. National Center for Biotechnology Information. Retrieved from [Link]

- U.S. Environmental Protection Agency. (1987). Health and Environmental Effects Profile for 2,4-Dimethylaniline and this compound. ECAO-CIN-P206.

-

Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). Spectral Databases. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

- Gunasekaran, S., et al. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. International Journal of Pharmaceutical Sciences Review and Research, 37(2), 130-137.

-

ResearchGate. (n.d.). Vibrational spectra of aniline and substituents in the gas phase and.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dimethyl-aniline. Wiley-VCH GmbH. Retrieved from [Link]

-

SpectraBase. (n.d.). Compound: 2,4-Dimethyl-aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Protonation of aniline to afford either N-protonated or.... Retrieved from [Link]

-

Yokogawa Electric Corporation. (2017). Spectroscopy: Interpreting Measurement Data. Retrieved from [Link]

-

EBSCO. (n.d.). Spectroscopic Analysis. Research Starters. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Mesbah Energy. (2021). Basics of NMR: Sample preparation and analysis of NMR analysis data. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Alfa Chemistry. (n.d.). Spectrum and Data Interpretation. TCA Lab. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]

- 4. researchgate.net [researchgate.net]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Spectroscopic Data Analysis → Term [pollution.sustainability-directory.com]

- 7. 2,4-Dimethyl aniline hydrochloride [webbook.nist.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. organomation.com [organomation.com]

2,4-Dimethylaniline hydrochloride CAS number and molecular weight

This guide provides a comprehensive overview of 2,4-Dimethylaniline hydrochloride, a significant chemical intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into its core properties, synthesis considerations, and key applications, grounded in established scientific principles.

Core Chemical Identity and Properties

This compound, also known by its synonym m-Xylidine Hydrochloride, is the hydrochloride salt of 2,4-dimethylaniline.[1][2] This conversion to a salt form is a common strategy in organic chemistry to enhance the stability and water solubility of the parent amine, facilitating its use in various aqueous reaction media.

The fundamental physicochemical properties of this compound are summarized below. Understanding these parameters is critical for its proper handling, storage, and application in experimental design.

| Property | Value | Source |

| CAS Number | 21436-96-4 | [3][4][5] |

| Molecular Formula | C8H12ClN | [3][4][5] |

| Molecular Weight | 157.64 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder | [1][2] |

| Melting Point | 238 °C | [2][3] |

| Purity | Typically >98.0% (by HPLC) | [1][2] |

Note: Slight variations in molecular weight (e.g., 157.641, 157.643) exist across different databases, reflecting minor differences in isotopic abundance calculations.[3][4][6]

Synthesis and Mechanism: The Acid-Base Reaction

The preparation of this compound is a straightforward yet illustrative acid-base reaction. The lone pair of electrons on the nitrogen atom of the parent 2,4-dimethylaniline acts as a Lewis base, readily accepting a proton (H+) from hydrochloric acid.

This protonation event is fundamental. It not only alters the physical properties of the compound but is a critical step in many reaction pathways where activation or modification of the aniline moiety is desired. For instance, the formation of the hydrochloride salt can protect the amine group during certain synthetic transformations.

Experimental Workflow: Conceptual Preparation

The following diagram outlines the logical workflow for the synthesis of this compound from its parent amine.

Caption: Workflow for the synthesis of this compound.

Protocol: Laboratory-Scale Synthesis

The following protocol provides a detailed, self-validating method for preparing this compound. The causality behind each step is explained to ensure both reproducibility and a deeper understanding of the process.

Objective: To synthesize this compound from 2,4-dimethylaniline.

Materials:

-

2,4-Dimethylaniline (reagent grade)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (concentrated, or as a solution in diethyl ether)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution (Causality: Ensure Homogeneous Reaction): Dissolve a known quantity of 2,4-dimethylaniline in a minimal amount of anhydrous diethyl ether in a flask. The use of an anhydrous solvent is crucial to prevent the introduction of water, which could interfere with the crystallization process.

-

Cooling (Causality: Control Exothermic Reaction): Place the flask in an ice bath and begin stirring. The protonation of an amine is an exothermic reaction. Cooling the solution moderates the reaction rate and improves the yield and purity of the precipitated salt by minimizing the formation of by-products.

-

Acidification (Causality: Protonation and Precipitation): Slowly add a solution of hydrochloric acid in diethyl ether dropwise to the stirred solution. As the HCl is added, the 2,4-dimethylaniline is protonated, forming the hydrochloride salt which is insoluble in diethyl ether and will begin to precipitate out of the solution as a white solid.

-

Digestion (Causality: Complete Crystallization): Continue stirring the mixture in the ice bath for an additional 30 minutes after the acid addition is complete. This "digestion" period ensures the reaction goes to completion and allows for the formation of well-defined crystals, which are easier to filter.

-

Isolation (Causality: Separation of Solid Product): Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing (Causality: Removal of Impurities): Wash the collected solid on the filter with a small amount of cold, anhydrous diethyl ether. This step is critical to remove any unreacted starting material or residual acid without dissolving a significant amount of the desired product.

-

Drying (Causality: Removal of Solvent): Dry the crystalline product under vacuum to remove any remaining solvent. The final product should be a free-flowing white to off-white powder.

Applications and Significance in Research

This compound serves as a vital building block in organic synthesis. Its primary utility lies in its role as a precursor for the synthesis of more complex molecules, including:

-

Pharmaceuticals: As an intermediate in the development of active pharmaceutical ingredients (APIs).

-

Agrochemicals: Used in the synthesis of certain pesticides and herbicides.

-

Dyes and Pigments: The aniline moiety is a classic chromophore, making its derivatives useful in the dye industry.

Safety and Handling

As with any chemical reagent, proper safety protocols are paramount. This compound is classified as harmful if swallowed.

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.

-

Handling: Avoid inhalation of dust and ensure adequate ventilation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at room temperature and under an inert atmosphere.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

References

-

This compound , LookChem. [Link]

-

2,4-Dimethyl aniline hydrochloride , NIST WebBook. [Link]

-

This compound , LabSolutions. [Link]

Sources

- 1. This compound | 21436-96-4 | TCI Deutschland GmbH [tcichemicals.com]

- 2. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. lookchem.com [lookchem.com]

- 4. 2,4-Dimethyl aniline hydrochloride [webbook.nist.gov]

- 5. This compound | 21436-96-4 [chemicalbook.com]

- 6. labsolu.ca [labsolu.ca]

A Senior Application Scientist's Guide to Sourcing and Quality Control of 2,4-Dimethylaniline Hydrochloride for Pharmaceutical Development

Abstract

This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the procurement and qualification of 2,4-Dimethylaniline hydrochloride (CAS No: 21436-96-4), a key starting material in pharmaceutical synthesis. Moving beyond a simple supplier list, this document establishes a framework for supplier evaluation, details rigorous analytical protocols for incoming material validation, and explores the critical impact of impurities on downstream drug development processes. By synthesizing regulatory context with practical, field-proven insights, this guide serves as an essential resource for ensuring the quality, safety, and consistency of this vital chemical intermediate.

Introduction: The Strategic Importance of this compound in Synthesis

2,4-Dimethylaniline, also known as 2,4-xylidine, and its hydrochloride salt are foundational aromatic amine building blocks. Their unique structure, featuring a reactive amino group and two methyl substituents on the benzene ring, makes them versatile precursors for creating complex molecular architectures. In the pharmaceutical industry, these intermediates are integral to the multi-step synthesis of a variety of Active Pharmaceutical Ingredients (APIs), potentially including analgesics, anti-inflammatory agents, and other therapeutics.[1] The quality of this starting material is not a trivial matter; it is a critical control point that directly influences the impurity profile, and consequently, the safety and efficacy of the final drug substance.[2] The presence of even trace amounts of impurities can lead to downstream reaction failures, the formation of toxic byproducts, or costly purification challenges.[2] Therefore, a robust supplier qualification and incoming quality control program is not just a matter of compliance, but a fundamental pillar of successful and efficient drug development.

Supplier Qualification: A Risk-Based Framework

Selecting a supplier for a critical starting material like this compound extends beyond considerations of price and availability. For the pharmaceutical industry, the supplier's quality systems and regulatory adherence are paramount. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," provides the foundational principles for this evaluation, even for early-stage starting materials.[3][4]

The core of a robust supplier qualification process involves a multi-faceted assessment:

-

Quality Management System (QMS): A prospective supplier should have a well-documented QMS. Evidence of certifications such as ISO 9001 can indicate a commitment to quality, but for pharmaceutical applications, an understanding and adherence to the principles of Good Manufacturing Practice (GMP) are crucial.[5]

-

Transparency and Change Control: The supplier must have a formal change control process and be willing to enter into a Quality Agreement.[5] This ensures that the customer is notified of any significant changes to the manufacturing process, which could potentially alter the impurity profile of the this compound.[6]

-

Technical Capabilities: The supplier should be able to provide a comprehensive Certificate of Analysis (CoA) with detailed results for identity, purity, and specified impurities. Their analytical capabilities should be sufficient to detect and quantify critical impurities.

-

Regulatory Compliance: While full GMP compliance may not be required for early starting materials, the supplier's operations should be moving towards these standards, especially for materials intended for late-stage clinical trials and commercial production.[7]

Commercially Available this compound Suppliers: A Comparative Overview

The following table provides a summary of prominent suppliers offering this compound, compiled from publicly available data. This is intended as a starting point for further investigation and qualification.

| Supplier | Product Name | CAS No. | Purity Specification | Available Quantities | Notes |

| TCI Chemicals | This compound | 21436-96-4 | >98.0% (HPLC)[4] | 25 g, 500 g | Provides detailed specifications and safety data.[4] |

| Sigma-Aldrich (Merck) | This compound | 21436-96-4 | Data not specified on summary page | Varies | Extensive technical information and spectral data often available for related free base.[8] |

| Fisher Scientific | This compound, 98.0+% | 21436-96-4 | ≥98.0% (HPLC,T)[9] | 25 g | Distributes products from various manufacturers, including TCI America.[9][10] |

| Simson Pharma | 2,4-Dimethylaniline | 95-68-1 (free base) | Certificate of Analysis provided with every compound. | Inquire | Specializes in pharmaceutical impurity standards and research chemicals. |

| ChemicalBook | 2,4-Dimethylaniline | 95-68-1 (free base) | Typically ≥99%[11] | Bulk quantities (e.g., 200 kg) | Platform lists multiple manufacturers, primarily from China.[11] |

Note: This table is for informational purposes. Researchers must conduct their own due diligence and supplier audits.

Incoming Quality Control: A Self-Validating Protocol

Upon receipt of this compound, rigorous in-house analytical testing is essential to verify the supplier's Certificate of Analysis and ensure the material is fit for its intended use. A comprehensive QC protocol should, at a minimum, confirm the material's identity, quantify its purity, and characterize its impurity profile.

Experimental Protocol: Validation of this compound

Objective: To confirm the identity and purity of incoming this compound.

1. Physical Characterization: 1.1. Visually inspect the material. It should be a white to light yellow crystalline powder.[4] Note any discoloration, which could indicate degradation.[12] 1.2. Check the solubility. The material should be soluble in water and organic solvents like ethanol.[13]

2. Identity Confirmation (Spectroscopy): 2.1. FTIR Spectroscopy: 2.1.1. Prepare a KBr pellet or use a diamond ATR accessory. 2.1.2. Acquire the infrared spectrum and compare it to a reference spectrum. Key absorbances for the aromatic amine and hydrochloride salt should be present. 2.2. ¹H NMR Spectroscopy: 2.2.1. Dissolve an accurately weighed sample (~5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). 2.2.2. Acquire the proton NMR spectrum. 2.2.3. Confirm the presence of characteristic peaks for the aromatic protons and the two methyl groups, verifying their chemical shifts and integration values against a reference spectrum.

3. Purity and Impurity Analysis (Chromatography): 3.1. High-Performance Liquid Chromatography (HPLC): 3.1.1. Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). 3.1.2. Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.02 M ammonium acetate) is often effective.[12] 3.1.3. Flow Rate: 1.0 mL/min. 3.1.4. Detection: UV at 238 nm or 289 nm.[12] 3.1.5. Sample Preparation: Prepare a standard solution of known concentration in the mobile phase. Prepare a sample solution of the incoming material at the same concentration. 3.1.6. Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by area percentage. Identify and quantify any impurity peaks relative to the main peak.

4. Mass Spectrometry (for structural confirmation): 4.1. Utilize LC-MS/MS for definitive identification of the parent compound and any detected impurities. This is particularly useful for investigating unknown peaks observed during HPLC analysis.

Below is a workflow diagram illustrating the incoming QC process.

Caption: Incoming QC Workflow for 2,4-Dimethylaniline HCl.

The Impact of Impurities in Drug Development

Impurities in a starting material like this compound are not merely an academic concern; they can have profound consequences on the entire drug development lifecycle.[1] Organic impurities can arise from the starting materials used in synthesis, by-products from side reactions, or degradation products.[1]

Potential Impurities in this compound:

-

Isomeric Impurities: Synthesis of 2,4-dimethylaniline may result in the formation of other dimethylaniline isomers (e.g., 2,6-dimethylaniline, 3,4-dimethylaniline). These isomers can have similar physical properties, making them difficult to separate, but may exhibit different reactivity in subsequent steps.

-

Process-Related Impurities: Unreacted starting materials from the synthesis, such as m-xylene or hydroxylamine hydrochloride, could be present.[14]

-

Degradation Products: Aromatic amines are susceptible to oxidation, which can lead to colored impurities and the formation of products like 3-methylcatechol upon biodegradation.[15][16] Over time, this can reduce the potency of the starting material.

Causality of Impurity Interference: A Hypothetical Scenario

An uncharacterized impurity can carry through multiple synthetic steps and ultimately compromise the final API.[6] For instance, a reactive impurity could compete with the this compound in a critical bond-forming reaction, leading to a difficult-to-separate byproduct in the final API. This reduces the overall yield and increases manufacturing costs.

Worse, certain impurities, such as other aromatic amines, can be genotoxic.[17] If an impurity has the potential to form a nitrosamine, it becomes a major safety concern that requires rigorous control and justification to regulatory agencies.[17]

The diagram below illustrates a hypothetical scenario where an isomeric impurity interferes with a standard acylation reaction, a common step in pharmaceutical synthesis.

Caption: Hypothetical Impact of an Isomeric Impurity.

Conclusion

The successful integration of this compound into a pharmaceutical synthesis program is contingent upon a comprehensive understanding of the entire supply chain, from supplier qualification to final product impact. By adopting a risk-based approach to sourcing, implementing rigorous, multi-technique analytical validation for incoming materials, and maintaining a deep understanding of how potential impurities can affect downstream processes, research and development teams can mitigate risks, ensure regulatory compliance, and accelerate the path to new therapeutics. The quality of your first step determines the success of your journey.

References

-

2,4-Dimethylaniline: A Cornerstone in Pharmaceutical Intermediate Synthesis. (n.d.). Geshem. Retrieved from [Link]

-

Brimecombe, R. D., et al. (2009). Electrochemical Monitoring of the Biodegradation of 2,4-Dimethylaniline. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000). International Council for Harmonisation. Retrieved from [Link]

-

Electrochemical monitoring of the biodegradation of 2,4-dimethylaniline. (2009). PubMed. Retrieved from [Link]

-

Is your Active Pharmaceutical Ingredient quality control strategy up to standard? (2019). Starodub. Retrieved from [Link]

-

The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis. (n.d.). Geshem. Retrieved from [Link]

-

API STARTING MATERIALS AND THEIR MANAGEMENT. (2019). Swissmedic. Retrieved from [Link]

-

ICH guideline Q7 on good manufacturing practice for active pharmaceutical ingredients – questions and answers. (2015). European Medicines Agency. Retrieved from [Link]

-

API starting materials - New Q&A document for ICH Q11. (2017). ECA Academy. Retrieved from [Link]

-

Regulatory Starting Materials for API Drug Substance: Defining RSMs & FAQs in Development. (2023). YouTube. Retrieved from [Link]

-

This compound 98.0+%, TCI America™. (n.d.). Fisher Scientific. Retrieved from [Link]

-

Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. (2023). ACS Publications. Retrieved from [Link]

-

2,4-Dimethylaniline: A Versatile Building Block in Pharmaceutical Synthesis. (n.d.). Geshem. Retrieved from [Link]

-

2,4-Dimethylaniline. (n.d.). Solubility of Things. Retrieved from [Link]

-

3,4-dimethylaniline. (n.d.). Organic Syntheses. Retrieved from [Link]

-